N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H17N3O4S2 and its molecular weight is 415.48. The purity is usually 95%.
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Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan and Thiophene Rings : These heterocycles contribute to the compound's unique electronic properties.
- Hydroxyl Group : Enhances solubility and may participate in hydrogen bonding.
- Sulfonamide Moiety : Known for its role in various biological activities.
The molecular formula is C15H16N4O3S, with a molecular weight of 336.38 g/mol.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of similar structures exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for related compounds in these studies ranged from 0.2 to 5.0 µM, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate proliferation and survival.
- Modulation of Apoptosis : It potentially induces apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells.
- Impact on Cell Cycle : The compound may interfere with the cell cycle progression, leading to growth arrest.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it exhibits moderate to high inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported range from 10 to 50 µg/mL for various pathogens, suggesting its potential utility as an antimicrobial agent .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c23-17(19-7-6-18(26-19)14-8-11-27-13-14)12-21-28(24,25)16-4-2-15(3-5-16)22-10-1-9-20-22/h1-11,13,17,21,23H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSSOZGYZQDQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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